molecular formula C24H19N5NaO5S+ B14726951 Benzo Fast Bordeaux 6BL CAS No. 5873-17-6

Benzo Fast Bordeaux 6BL

Cat. No.: B14726951
CAS No.: 5873-17-6
M. Wt: 512.5 g/mol
InChI Key: IAMKUDRGQJGWMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo Fast Bordeaux 6BL involves the diazotization of aniline derivatives followed by coupling with naphthol derivatives. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is then carried out in an alkaline medium .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The dye is then isolated and purified through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo Fast Bordeaux 6BL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Benzo Fast Bordeaux 6BL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo Fast Bordeaux 6BL involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Benzo Fast Scarlet 4BS
  • Benzo Fast Yellow 5GL
  • Benzo Fast Green 6B

Comparison

Benzo Fast Bordeaux 6BL is unique due to its specific molecular structure, which imparts distinct color properties and solubility characteristics. Compared to similar compounds, it offers better stability and a broader range of applications in different industries .

Properties

CAS No.

5873-17-6

Molecular Formula

C24H19N5NaO5S+

Molecular Weight

512.5 g/mol

IUPAC Name

sodium;7-acetamido-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C24H19N5O5S.Na/c1-15(30)25-20-11-12-21-16(13-20)14-22(35(32,33)34)23(24(21)31)29-28-19-9-7-18(8-10-19)27-26-17-5-3-2-4-6-17;/h2-14,31H,1H3,(H,25,30)(H,32,33,34);/q;+1

InChI Key

IAMKUDRGQJGWMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na+]

Origin of Product

United States

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